Californine
Description
Californine (C₁₉H₁₇NO₄) is a benzophenanthridine alkaloid primarily isolated from Eschscholzia californica (California poppy). Pharmacokinetic studies reveal that this compound undergoes hepatic metabolism via cytochrome P450 (CYP) enzymes, primarily through N-demethylation and demethylenation pathways . Key kinetic parameters for its metabolism include:
Properties
Molecular Formula |
C19H17NO4 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
23-methyl-5,7,16,18-tetraoxa-23-azahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene |
InChI |
InChI=1S/C19H17NO4/c1-20-14-2-10-4-16-18(23-8-21-16)6-12(10)15(20)3-11-5-17-19(7-13(11)14)24-9-22-17/h4-7,14-15H,2-3,8-9H2,1H3 |
InChI Key |
PGINMPJZCWDQNT-UHFFFAOYSA-N |
SMILES |
CN1C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4 |
Canonical SMILES |
CN1C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4 |
Synonyms |
californine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Protopine
- Structure: A tetracyclic benzazepine alkaloid (C₂₀H₁₉NO₅) with a spirocyclic amine group, distinct from Californine’s benzophenanthridine backbone .
- Metabolism : Shares the demethylenation pathway with this compound but lacks N-demethylation.
- Pharmacology : Exhibits spasmolytic and vasodilatory effects, contrasting with this compound’s sedative activity .
Californidine (N-Methylthis compound Perchlorate)
- Structure: Methylated derivative of this compound (C₂₀H₂₀NO₄⁺ClO₄⁻), with a quaternary ammonium group enhancing solubility .
- Properties : Higher molecular weight (437.83 g/mol) and altered pharmacokinetics due to methylation .
Table 1: Kinetic Parameters of this compound and Protopine Metabolism in Rat Liver Microsomes
| Parameter | This compound (Demethylenation) | Protopine (Demethylenation) |
|---|---|---|
| Kₘ (μM) | 5.0 ± 0.5 | 7.1 ± 0.6 |
| Vₘₐₓ (min/mg protein) | 83.3 ± 2.6 | 160.7 ± 4.0 |
| Dominant CYP Isoenzyme | CYP2D1, CYP2C11 | CYP2D1, CYP2C11 |
| Substrate Inhibition | Yes | Yes |
Functional Analogues
Eschscholtzine
β-Allocryptopine
- Structure : A protopine-type alkaloid with a similar tetracyclic framework but differing in hydroxylation patterns.
- Pharmacology : Shares antispasmodic effects with protopine but lacks this compound’s affinity for CNS targets .
Table 2: Relative Abundance of Alkaloids in E. californica Extracts
| Compound | Concentration (μg/mg) |
|---|---|
| This compound | 0.49 |
| Protopine | 0.63 |
| Eschscholtzine | 0.51 |
| β-Allocryptopine | 0.65 |
Metabolic and Enzymatic Differences
- CYP Isoenzyme Specificity: this compound: N-demethylation driven by CYP3A2 (74% activity), with minor roles for CYP1A2 and CYP2D1 . Protopine: Demethylenation primarily mediated by CYP2C11 (68% activity), unlike this compound’s CYP2D1 dominance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
